

Application Notes and Protocols for NIR-Thiol Dinitrobenzenesulfonate in Flow Cytometry

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Compound of Interest

Compound Name: NIR-Thiol dinitrobenzenesulfonate

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Introduction

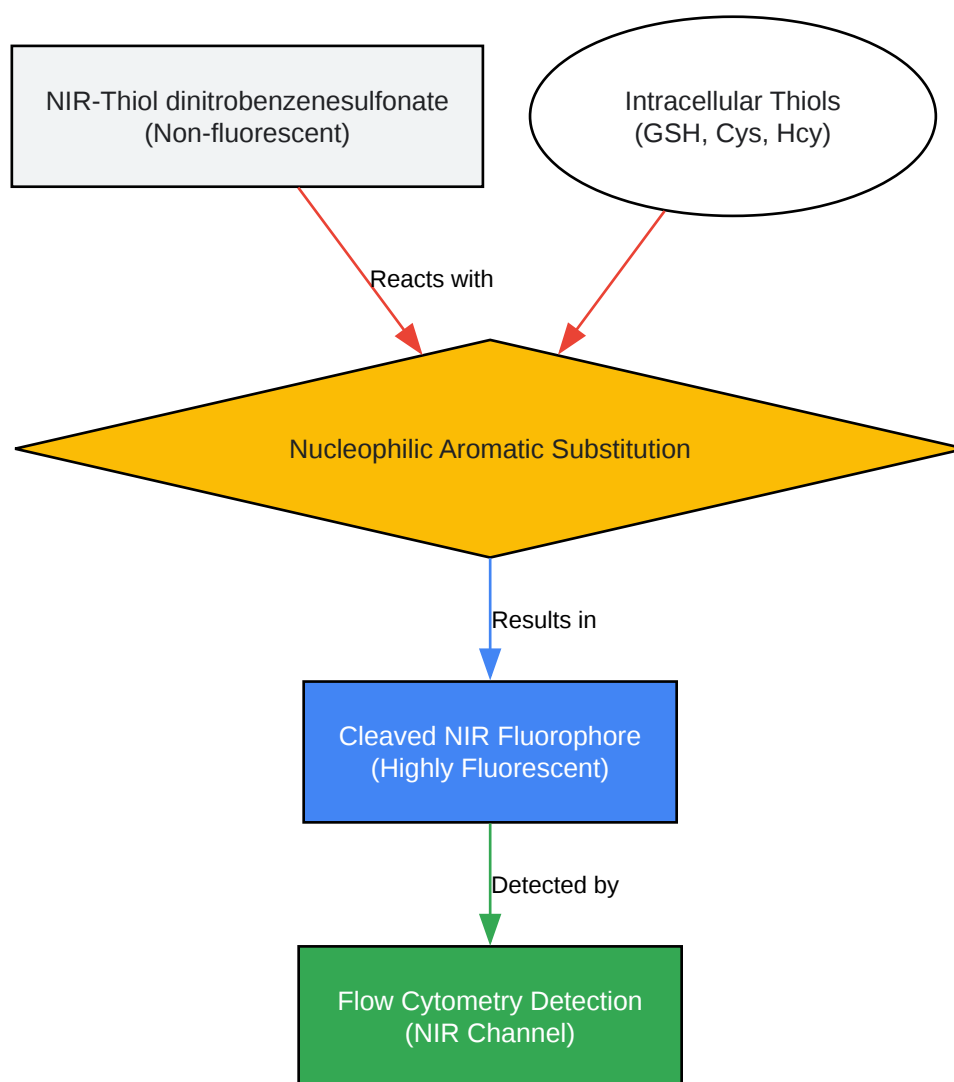
NIR-Thiol dinitrobenzenesulfonate is a near-infrared (NIR) fluorescent probe designed for the detection of thiols in biological systems.[1] Thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are crucial for maintaining cellular redox homeostasis, and their dysregulation is associated with various diseases, including cancer and neurodegenerative disorders.[2][3] This probe offers significant advantages for cellular analysis, including deep tissue penetration, minimal phototoxicity, and reduced autofluorescence from biological samples, making it an ideal tool for flow cytometry applications.[1]

The detection mechanism relies on a thiol-mediated cleavage of the dinitrobenzenesulfonyl group, which acts as a fluorescence quencher. Upon reaction with a thiol, the NIR fluorophore is released, leading to a significant "turn-on" fluorescence signal that can be quantified by flow cytometry.[3] This allows for the sensitive and selective measurement of intracellular thiol levels in individual cells within a heterogeneous population.

Caption: Experimental workflow for intracellular thiol detection using **NIR-Thiol dinitrobenzenesulfonate** by flow cytometry.

Signaling Pathway and Detection Mechanism

The detection of thiols by **NIR-Thiol dinitrobenzenesulfonate** is based on a nucleophilic aromatic substitution (S_NA_r) reaction. The electron-withdrawing dinitrobenzenesulfonyl group makes the probe essentially non-fluorescent. In the presence of biological thiols (R-SH), the thiol group attacks the aromatic ring, leading to the cleavage of the sulfonate ester bond and the release of the highly fluorescent NIR fluorophore.



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Caption: Reaction mechanism of **NIR-Thiol dinitrobenzenesulfonate** with intracellular thiols.

Quantitative Data Summary

As specific quantitative data for the use of **NIR-Thiol dinitrobenzenesulfonate** in flow cytometry is not readily available in the literature, the following table provides a template for

researchers to record their own experimental findings. The provided values for a similar NIR thiol probe, DNBSCy, are included for reference.[\[3\]](#)[\[4\]](#)

Parameter	NIR-Thiol dinitrobenzenesulfonate (User Data)	DNBSCy (Reference)
Excitation Wavelength (nm)	~650	
Emission Wavelength (nm)	~700	
Optimal Concentration (μM)	To be determined by titration	Not specified
Optimal Incubation Time (min)	To be determined by time course	Not specified
Fold Fluorescence Increase	To be determined experimentally	Not specified
Reported Cell Types	HeLa, Bel 7702 (microscopy) [1]	Not specified for flow cytometry

Experimental Protocols

Note: The following protocol is an adapted method based on general flow cytometry procedures and protocols for similar NIR thiol probes. Optimization of probe concentration, incubation time, and instrument settings is highly recommended for each specific cell type and experimental condition.

Materials:

- **NIR-Thiol dinitrobenzenesulfonate**
- Dimethyl sulfoxide (DMSO)
- Cells of interest
- Complete cell culture medium
- Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free

- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS or BSA)
- Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
- 12 x 75 mm polystyrene flow cytometry tubes

Protocol for Staining Live Cells:

- Cell Preparation:
 - Culture cells to the desired density and apply experimental treatments (e.g., induction of oxidative stress).
 - Harvest cells and wash once with PBS.
 - Perform a cell count and assess viability. Resuspend the cell pellet in Flow Cytometry Staining Buffer to a final concentration of 1×10^6 cells/mL.[\[5\]](#)
- Probe Preparation:
 - Prepare a stock solution of **NIR-Thiol dinitrobenzenesulfonate** in DMSO. For example, a 1 mM stock solution. Store protected from light at -20°C.
 - On the day of the experiment, dilute the stock solution to the desired working concentration in Flow Cytometry Staining Buffer. It is recommended to perform a titration to determine the optimal concentration (e.g., in the range of 1-10 μ M).
- Staining:
 - Add the diluted **NIR-Thiol dinitrobenzenesulfonate** probe to the cell suspension.
 - Incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined experimentally by performing a time-course experiment.
- Washing (Optional):
 - After incubation, cells can be washed once with Flow Cytometry Staining Buffer to remove excess probe. Centrifuge at 300-400 x g for 5 minutes and resuspend in fresh staining

buffer. This step may help to reduce background fluorescence.

- Viability Staining:
 - If using a non-fixable viability dye like Propidium Iodide or 7-AAD, add it to the cell suspension just before analysis according to the manufacturer's instructions.
- Flow Cytometry Acquisition:
 - Acquire samples on a flow cytometer equipped with a laser capable of exciting the probe in the near-infrared range (e.g., a red laser at ~633-640 nm).
 - Collect fluorescence emission in the appropriate NIR channel (e.g., with a bandpass filter around 700 nm).
 - Ensure to set up appropriate voltage settings for the forward scatter, side scatter, and fluorescence channels using an unstained cell sample.
 - Collect a sufficient number of events for statistical analysis (typically 10,000-50,000 events per sample).

Data Analysis:

- Gate on the cell population of interest based on forward and side scatter properties to exclude debris.
- If a viability dye is used, gate on the live cell population.
- Analyze the fluorescence intensity of the **NIR-Thiol dinitrobenzenesulfonate** signal in the live cell population using a histogram plot.
- Quantify the mean or median fluorescence intensity (MFI) for each sample. Changes in MFI will reflect changes in intracellular thiol levels.

Controls and Optimization

- Unstained Control: Cells without any fluorescent probe to set the background fluorescence.

- Positive Control: Cells treated with a known thiol-enhancing agent (e.g., N-acetylcysteine) to confirm the probe's responsiveness.
- Negative Control: Cells treated with a thiol-depleting agent (e.g., buthionine sulfoximine or N-ethylmaleimide) to demonstrate a decrease in signal.[3]
- Probe Titration: Test a range of **NIR-Thiol dinitrobenzenesulfonate** concentrations to find the optimal balance between signal intensity and background noise.
- Time Course: Determine the optimal incubation time by measuring the fluorescence signal at different time points after adding the probe.

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